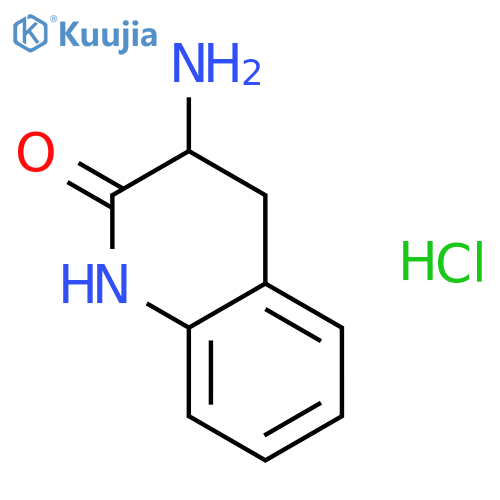

Cas no 35849-31-1 (3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride)

35849-31-1 structure

商品名:3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

CAS番号:35849-31-1

MF:C9H11ClN2O

メガワット:198.649441003799

MDL:MFCD09999258

CID:1111432

PubChem ID:13499428

3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-amino-3,4-dihydro-2(1H)-Quinolinone hydrochloride

- 3-amino-3,4-dihydro-1H-quinolin-2-one,hydrochloride

- 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

- (R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

- (S)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

- 3-Amino-3,4-dihydroquinolin-2-one Hydrochloride

- 3-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE HCL

- 3-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride

- 3-amino-3,4-dihydroquinolin-2(1h)-one hydrochloride salt

- 3-amino-3,4-dihydro-1H-quinolin-2-one hydrochloride

- SCHEMBL4065054

- 35849-31-1

- SB47190

- 3-amino-1,2,3,4-tetrahydroquinolin-2-onehydrochloride

- EN300-317869

- AM20040426

- DTXSID30542307

- SB47191

- racemic 3-amino-3,4-dihydrocarbostyril hydrochloride

- DA-20198

- 3-amino-3,4-dihydrocarbostyril hydrochloride

- DD-0708

- Z2692093571

- 3-amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

- SY006777

- CS-0136619

- 3-aminodihydrocarbostyrilhydrochloride

- 3-amino-3,4-dihydroquinolin-2(1 h)-one hydrochloride

- OKOGJVZTZMRXRG-UHFFFAOYSA-N

- 3-Amino-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1)

- J-511587

- MFCD09999258

- 2(1H)-Quinolinone, 3-amino-3,4-dihydro-, monohydrochloride

- AKOS005072465

-

- MDL: MFCD09999258

- インチ: InChI=1S/C9H10N2O.ClH/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H

- InChIKey: OKOGJVZTZMRXRG-UHFFFAOYSA-N

- ほほえんだ: O=C1C(N)CC2=CC=CC=C2N1.Cl

計算された属性

- せいみつぶんしりょう: 198.0559907g/mol

- どういたいしつりょう: 198.0559907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 193

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317869-2.5g |

3-amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |

35849-31-1 | 95% | 2.5g |

$438.0 | 2023-02-24 | |

| Enamine | EN300-317869-0.25g |

3-amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |

35849-31-1 | 95% | 0.25g |

$124.0 | 2023-02-24 | |

| abcr | AB269537-1g |

3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride, 95%; . |

35849-31-1 | 95% | 1g |

€439.20 | 2025-02-20 | |

| Enamine | EN300-317869-1.0g |

3-amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |

35849-31-1 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Apollo Scientific | OR33629-1g |

3-Amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |

35849-31-1 | 95% | 1g |

£336.00 | 2025-02-20 | |

| Chemenu | CM440833-500mg |

3-amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |

35849-31-1 | 95%+ | 500mg |

$338 | 2022-09-01 | |

| Apollo Scientific | OR33629-500mg |

3-Amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |

35849-31-1 | 95% | 500mg |

£210.00 | 2025-02-20 | |

| 1PlusChem | 1P00IWZU-250mg |

3-amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |

35849-31-1 | 95% | 250mg |

$209.00 | 2024-05-04 | |

| 1PlusChem | 1P00IWZU-2.5g |

3-amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |

35849-31-1 | 95% | 2.5g |

$604.00 | 2024-05-04 | |

| A2B Chem LLC | AI81770-25g |

3-amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |

35849-31-1 | >95% | 25g |

$4148.00 | 2023-12-30 |

3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride 関連文献

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

35849-31-1 (3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride) 関連製品

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35849-31-1)3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

清らかである:99%

はかる:10g

価格 ($):3118.0